molecular formula C17H18N2O2 B2969955 N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide CAS No. 861439-82-9

N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2969955
CAS No.: 861439-82-9
M. Wt: 282.343
InChI Key: LDTGRXSOZPPBKM-UHFFFAOYSA-N
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Description

N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of two aromatic rings, each substituted with a methyl group, connected through an oxalamide linkage. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide typically involves the reaction of 2-methylbenzylamine with o-toluidine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

    Step 2: Addition of 2-methylbenzylamine to the oxalyl chloride solution under nitrogen atmosphere, followed by stirring at low temperature.

    Step 3: Gradual addition of o-toluidine to the reaction mixture, followed by stirring at room temperature.

    Step 4: Purification of the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methylbenzyl)-N2-(p-tolyl)oxalamide
  • N1-(3-methylbenzyl)-N2-(o-tolyl)oxalamide
  • N1-(2-methylbenzyl)-N2-(m-tolyl)oxalamide

Uniqueness

N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its reactivity and interaction with molecular targets. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(2-methylphenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)11-18-16(20)17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGRXSOZPPBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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